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molecular formula C12H8F2 B1582794 2,4-Difluorobiphenyl CAS No. 37847-52-2

2,4-Difluorobiphenyl

Cat. No. B1582794
M. Wt: 190.19 g/mol
InChI Key: JVHAJKHGPDDEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225730

Procedure details

To a 50 liter resin pot equipped with stirrer, thermometer, nitrogen-inlet, internal steam coil and reflux condenser is charged 31.5 liters of benzene, 1.025 liters of isoamyl nitrite and 700 g. (5.43 moles) of 2,4-difluoroaniline.
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step One
Quantity
5.43 mol
Type
reactant
Reaction Step Two
Quantity
1.025 L
Type
reactant
Reaction Step Three
Quantity
31.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1N.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
resin
Quantity
50 L
Type
reactant
Smiles
Step Two
Name
Quantity
5.43 mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Three
Name
Quantity
1.025 L
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
31.5 L
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen-inlet, internal steam coil and reflux condenser

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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